
Dodecanamide, N,N'-(2,6-pyridinediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanamide, N,N’-(2,6-pyridinediyl)bis- is an organic compound with the molecular formula C29H51N3O2 It is a derivative of pyridine and is characterized by the presence of two dodecanamide groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N,N’-(2,6-pyridinediyl)bis- typically involves the reaction of 2,6-diaminopyridine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dodecanamide, N,N’-(2,6-pyridinediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
Dodecanamide, N,N’-(2,6-pyridinediyl)bis- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Dodecanamide, N,N’-(2,6-pyridinediyl)bis- involves its interaction with specific molecular targets. In biological systems, the compound can interact with cell membranes, leading to increased permeability and disruption of cellular processes. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diacetylpyridine: A related compound with acetyl groups instead of dodecanamide groups.
2,6-Diaminopyridine: The precursor used in the synthesis of Dodecanamide, N,N’-(2,6-pyridinediyl)bis-.
N,N’-Bis(2-pyridylmethyl)ethylenediamine: Another pyridine-based ligand with different substituents.
Uniqueness
Dodecanamide, N,N’-(2,6-pyridinediyl)bis- is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and drug delivery systems.
Propiedades
Número CAS |
160413-36-5 |
|---|---|
Fórmula molecular |
C29H51N3O2 |
Peso molecular |
473.7 g/mol |
Nombre IUPAC |
N-[6-(dodecanoylamino)pyridin-2-yl]dodecanamide |
InChI |
InChI=1S/C29H51N3O2/c1-3-5-7-9-11-13-15-17-19-24-28(33)31-26-22-21-23-27(30-26)32-29(34)25-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H2,30,31,32,33,34) |
Clave InChI |
KPFLMFBPADXSOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


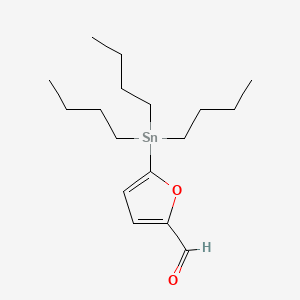

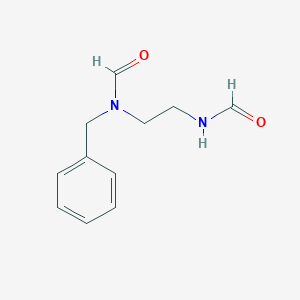

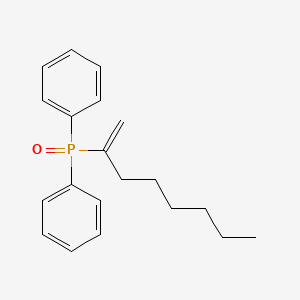
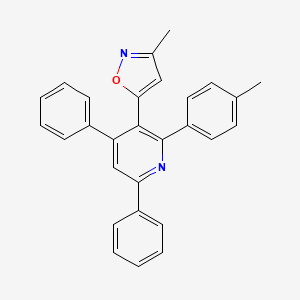
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)



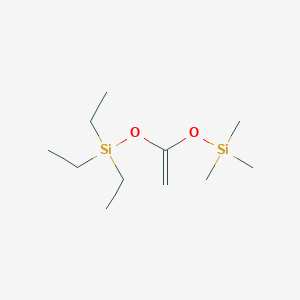

![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
